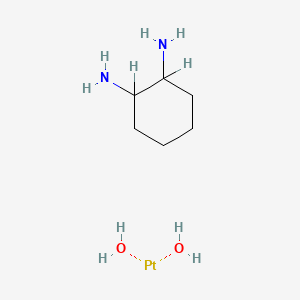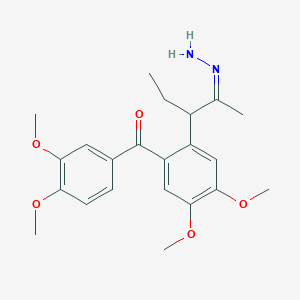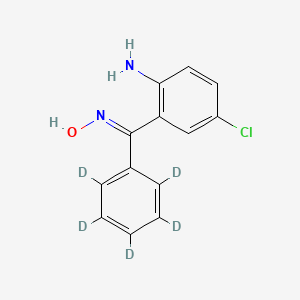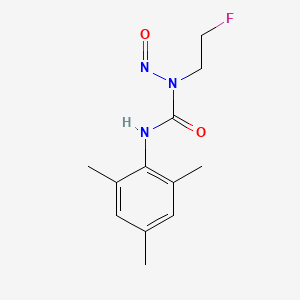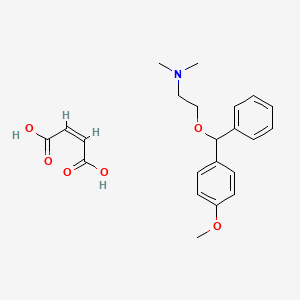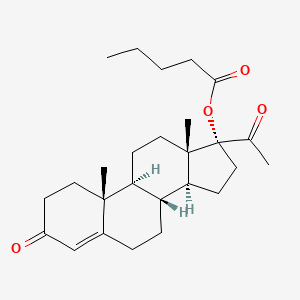
17alpha-HydroxyprogesteroneValerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Hydroxyprogesterone Valerate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is a progestin, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, particularly in hormone replacement therapy and in the prevention of preterm labor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxyprogesterone Valerate typically involves the esterification of 17alpha-Hydroxyprogesterone with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The crude product is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods
Industrial production of 17alpha-Hydroxyprogesterone Valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
17alpha-Hydroxyprogesterone Valerate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the valerate ester with other ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various carboxylic acids and acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 17alpha-Hydroxyprogesterone Valerate can yield 17alpha-Hydroxyprogesterone, while reduction can regenerate the original compound from its oxidized form .
Applications De Recherche Scientifique
17alpha-Hydroxyprogesterone Valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: It is used in studies related to hormone regulation and reproductive biology.
Medicine: It is used in hormone replacement therapy and in the prevention of preterm labor. It is also used in the treatment of certain types of cancer.
Industry: It is used in the production of various pharmaceutical formulations .
Mécanisme D'action
17alpha-Hydroxyprogesterone Valerate exerts its effects by binding to progesterone receptors in the body. This binding activates the receptors, leading to changes in gene expression that mimic the effects of natural progesterone. The compound also interacts with other molecular targets, such as glucocorticoid and mineralocorticoid receptors, albeit with lower affinity .
Comparaison Avec Des Composés Similaires
17alpha-Hydroxyprogesterone Valerate is part of a class of compounds known as 17alpha-hydroxyprogesterone derivatives. Similar compounds include:
- Chlormadinone Acetate
- Cyproterone Acetate
- Hydroxyprogesterone Caproate
- Medroxyprogesterone Acetate
- Megestrol Acetate
Compared to these compounds, 17alpha-Hydroxyprogesterone Valerate has unique properties, such as its specific ester group, which can influence its pharmacokinetics and pharmacodynamics .
Propriétés
Formule moléculaire |
C26H38O4 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H38O4/c1-5-6-7-23(29)30-26(17(2)27)15-12-22-20-9-8-18-16-19(28)10-13-24(18,3)21(20)11-14-25(22,26)4/h16,20-22H,5-15H2,1-4H3/t20-,21+,22+,24+,25+,26+/m1/s1 |
Clé InChI |
BQUKFPPRDXJLJV-WYKXONHLSA-N |
SMILES isomérique |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES canonique |
CCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



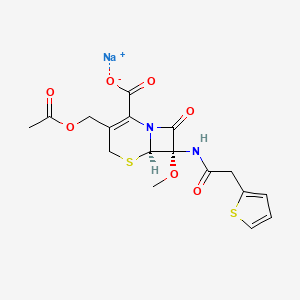

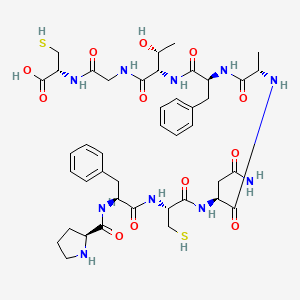

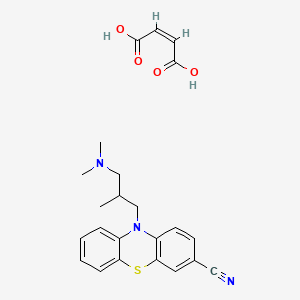
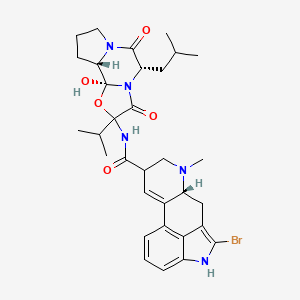
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)
